N,N,2'-O-Trimethylguanosine

RNA epigenetics tRNA modification RNA stability

Researchers quantifying RNA cap structures require a fully triply-methylated guanosine standard; generic N2-methyl or 2'-O-methyl analogs fail to replicate the m3G cap critical for anti-TMG antibody recognition and LC-MS/MS workflows. • Validated positive control for anti-TMG immunoprecipitation (e.g., R1131, K121)-only the fully trimethylated species competes effectively. • Essential LC-MS/MS reference standard for differentiating m2,2Gm from m2,2G in tRNA modification analysis. • ≥95% purity; stable powder at -20°C for long-term storage.

Molecular Formula C13H19N5O5
Molecular Weight 325.32 g/mol
CAS No. 113886-73-0
Cat. No. B1530891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,2'-O-Trimethylguanosine
CAS113886-73-0
Molecular FormulaC13H19N5O5
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESCN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1
InChIKeyYUCFXTKBZFABID-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,2'-O-Trimethylguanosine: Product Overview


N,N,2'-O-Trimethylguanosine (CAS 113886-73-0), also referred to as N2,N2,2'-O-trimethylguanosine or 2'-O-methyl-N2,N2-dimethylguanosine, is a synthetic purine nucleoside analogue with a molecular formula of C13H19N5O5 and a molecular weight of 325.32 g/mol . As a triply-methylated derivative of guanosine—featuring N2,N2-dimethylation on the exocyclic amine and 2'-O-methylation on the ribose sugar—this compound serves as both a chemically defined structural analog of naturally occurring RNA modifications (such as the hypermodified nucleoside N2,N2,2'-O-trimethylguanosine) and a member of the purine nucleoside antimetabolite class with demonstrated potential in targeting indolent lymphoid malignancies . Its dual identity as a precise RNA modification standard and a bioactive nucleoside analog underpins its utility in specialized nucleic acid research and oncology-focused investigations.

Why N,N,2'-O-Trimethylguanosine Cannot Be Substituted


Generic substitution of N,N,2'-O-Trimethylguanosine with simpler methylated guanosines—such as N2-methylguanosine (m2G), N2,N2-dimethylguanosine (m2,2G), or 2'-O-methylguanosine (Gm)—is scientifically and analytically invalid. The specific combination and positioning of methyl groups fundamentally alter the compound's biochemical interactions, biophysical properties, and analytical detection profiles. For instance, N2,N2-dimethylation alone, compared to N2-monomethylation, has been shown to disrupt base-pairing in tRNAs [1]. Furthermore, the presence of all three methyl groups is a critical determinant of molecular recognition, as demonstrated in antibody binding studies where only the fully trimethylated species effectively competes [2]. Even in the context of cap analogs, the number of methylations dictates binding affinity to critical translation initiation factors like eIF4E [3]. Therefore, substituting N,N,2'-O-Trimethylguanosine with a less methylated analog introduces confounding variables, compromising the validity of research findings and leading to procurement errors.

N,N,2'-O-Trimethylguanosine: Key Differences from Analogs


Altered RNA Base-Pairing by N2,N2-Dimethylation

The N2,N2-dimethylation in N,N,2'-O-Trimethylguanosine, compared to the N2-monomethylation found in N2-methylguanosine (m2G), has distinct functional consequences in tRNA biology. A recent review summarizes that the addition of a second methyl group at the N2 position alters the base-pairing properties of guanosine within RNA structures [1]. This difference is critical for the proper folding and function of tRNAs, where m2G and m2,2G occupy specific positions and play non-redundant roles [1].

RNA epigenetics tRNA modification RNA stability

Distinct Excited State Dynamics of N2,N2-Dimethylguanosine

Femtosecond time-resolved spectroscopy reveals that the photophysical properties of methylated guanosines are highly dependent on the position of methylation. While N1-methylguanosine exhibits excited state dynamics similar to unmodified guanosine, N2,N2-dimethylguanosine—a core component of N,N,2'-O-Trimethylguanosine—shows a nearly one order of magnitude longer lifetime for its La state [1]. In contrast, N7-methylguanosine displays an excited state lifetime two orders of magnitude longer than that of guanosine, attributable to a new minimum on its La state [1]. These data underscore that different methylation patterns lead to profoundly different photostabilities, a key consideration for studying UV-induced RNA damage.

Photophysics Spectroscopy DNA/RNA damage

Full Methylation Required for Antibody Recognition

The specificity of antibodies raised against the trimethylguanosine (m3G) cap is critically dependent on the presence of all three methyl groups. In a competition radioimmunoassay, rabbit anti-m3(2,2,7)G antibodies showed strong specificity for the intact, fully methylated hapten. Crucially, less extensively methylated nucleosides—including m7G (7-methylguanosine), m2G (N2-methylguanosine), and m2,2G (N2,N2-dimethylguanosine)—were unable to compete efficiently with the homologous hapten [1]. This demonstrates that the fully trimethylated structure is a unique and non-redundant epitope.

Immunodetection Cap structure Antibody specificity

Reduced eIF4E Binding by Trimethylguanosine Cap

In studies of translation initiation, the trimethylguanosine (m2,2,7G or m3G) cap, of which N,N,2'-O-Trimethylguanosine is a core component, demonstrates markedly different binding properties to the eukaryotic initiation factor 4E (eIF4E) compared to the standard monomethylguanosine (m7G) cap. Research shows that both nematode and mammalian eIF4E have a low affinity for the m2,2,7G-cap compared with the m7G-cap, a difference attributed to the loss of a single hydrogen bond upon binding the more methylated structure [1]. While one study on Schistosoma mansoni eIF4E reported similar binding specificities, it also identified significant thermodynamic differences between the two binding processes via isothermal titration calorimetry [2].

Translation initiation Cap-binding proteins RNA biochemistry

N,N,2'-O-Trimethylguanosine: Key Research Applications


Detection of Trimethylguanosine Cap in RNA

As a component of the m3G cap, N,N,2'-O-Trimethylguanosine is essential for validating and calibrating assays that detect hypermethylated RNA caps. Its use is critical in immunoprecipitation experiments with anti-TMG antibodies (e.g., R1131, K121), which are widely used to identify and characterize snRNAs, snoRNAs, and other non-coding RNAs [1]. The evidence that only fully trimethylated structures are efficiently recognized by these antibodies (Section 3, Item 3) makes N,N,2'-O-Trimethylguanosine the only valid positive control.

Studying eIF4E-Independent Translation Initiation

Researchers investigating cap-dependent translation initiation can utilize N,N,2'-O-Trimethylguanosine-containing cap analogs to study eIF4E-independent pathways. The evidence that eIF4E has a significantly lower affinity for m2,2,7G caps compared to m7G caps (Section 3, Item 4) allows these analogs to be used to dissect mechanisms where translation is driven by other cap-binding proteins or in systems where hypermethylated caps are the native structure, such as in certain nematode mRNAs [2].

Reference Standard for tRNA Nucleoside Modifications

In the field of RNA epigenetics, particularly in the analysis of tRNA modifications via LC-MS/MS, N,N,2'-O-Trimethylguanosine serves as a critical reference standard. It is used to identify and quantify the presence of the N2,N2,2'-O-trimethylguanosine (m2,2Gm) modification, which is distinct from N2,N2-dimethylguanosine (m2,2G) and plays a specific role in tRNA structure and function [3]. The compound's unique methylation pattern provides an essential point of differentiation in these highly precise analytical workflows.

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